1-Aminobut-3-en-2-ol hydrochloride

Catalog No.
S13977848
CAS No.
1514832-70-2
M.F
C4H10ClNO
M. Wt
123.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Aminobut-3-en-2-ol hydrochloride

CAS Number

1514832-70-2

Product Name

1-Aminobut-3-en-2-ol hydrochloride

IUPAC Name

1-aminobut-3-en-2-ol;hydrochloride

Molecular Formula

C4H10ClNO

Molecular Weight

123.58 g/mol

InChI

InChI=1S/C4H9NO.ClH/c1-2-4(6)3-5;/h2,4,6H,1,3,5H2;1H

InChI Key

DMYNLNYMVXZHOK-UHFFFAOYSA-N

Canonical SMILES

C=CC(CN)O.Cl

1-Aminobut-3-en-2-ol hydrochloride is an organic compound characterized by the molecular formula C4H9NOHCl\text{C}_4\text{H}_9\text{NO}\cdot \text{HCl}. This compound is notable for its chiral nature, which means it exists in two enantiomeric forms that are non-superimposable mirror images of each other. The structure features an amino group (NH2-\text{NH}_2), a hydroxyl group (OH-\text{OH}), and a double bond between the second and third carbon atoms. These functional groups contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as 1-amino-3-buten-2-one. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The double bond can be reduced to yield a saturated amine, specifically 1-aminobutan-2-ol, using reducing agents like palladium on carbon or lithium aluminum hydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups, depending on the reagents used (e.g., alkyl halides or acyl chlorides) .

The biological activity of 1-Aminobut-3-en-2-ol hydrochloride is of interest due to its structural similarity to amino acids and its potential role as a building block in the synthesis of biologically active compounds. Research indicates that it may interact with specific enzymes or receptors, influencing metabolic pathways related to amino acid synthesis and degradation. Additionally, studies have shown its potential as an intermediate in pharmaceutical development, particularly in creating compounds with therapeutic effects .

Several methods exist for synthesizing 1-Aminobut-3-en-2-ol hydrochloride:

  • Chiral Precursor Method: Starting from a suitable chiral precursor, such as (S)-2-aminobut-3-en-1-ol, the free base can be converted into its hydrochloride salt by reacting with hydrochloric acid in an aqueous or alcoholic solution.
  • Cycloaddition Reactions: Another synthetic route involves cycloaddition reactions that use nitrone derivatives to produce this compound asymmetrically, which is particularly useful for industrial applications due to its efficiency .
  • Continuous Flow Synthesis: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions for higher yields and purity .

The applications of 1-Aminobut-3-en-2-ol hydrochloride span various fields:

  • Medicinal Chemistry: It serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
  • Organic Synthesis: This compound is utilized as an intermediate in the production of complex organic molecules.
  • Biological Studies: It is used in research involving enzyme interactions and metabolic pathways.
  • Industrial Production: It finds use in creating fine chemicals and specialty materials .

Research on interaction studies involving 1-Aminobut-3-en-2-ol hydrochloride focuses on its binding affinity with various enzymes and receptors. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds with biological targets, potentially modulating their activity. These interactions are critical for understanding how this compound can influence biological pathways and contribute to drug design .

Several compounds share structural similarities with 1-Aminobut-3-en-2-ol hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(S)-2-Aminobutan-1-olLacks the double bond present in 1-Aminobut-3-en-2-olSaturated structure; primarily used in amino acid synthesis.
(S)-2-Aminobut-3-en-1-oneContains a carbonyl group instead of a hydroxyl groupMore reactive due to the presence of the carbonyl group; used in different synthetic routes.
(R)-1-Aminobut-3-en-2-olEnantiomeric form of 1-Aminobut-3-en-2-ol hydrochlorideMay exhibit different biological activities compared to its counterpart.

Uniqueness

The uniqueness of 1-Aminobut-3-en-2-ol hydrochloride lies in its combination of an amino group, a hydroxyl group, and a double bond within the same molecule. This structural arrangement enables it to participate in diverse

The synthesis of 1-Aminobut-3-en-2-ol hydrochloride often begins with the construction of the core carbon skeleton, followed by the strategic introduction of the amino group via nucleophilic amination. Nucleophilic amination is a cornerstone technique in organic synthesis, enabling the formation of carbon–nitrogen bonds through the reaction of nucleophilic nitrogen sources with electrophilic carbon centers. In the context of alkenol systems, the presence of both an alkene and a hydroxyl group presents unique challenges and opportunities for selectivity and functional group compatibility.

Mechanistic Foundations of Nucleophilic Amination

Nucleophilic amination in alkenol systems typically involves the reaction of an electrophilic precursor—such as a halogenated alkenol or an epoxide—with a nucleophilic nitrogen source, most commonly ammonia or primary/secondary amines. The reaction proceeds via nucleophilic substitution or addition mechanisms, depending on the nature of the substrate. For example, the use of an alkyl halide precursor allows for a straightforward nucleophilic substitution, where the halide is displaced by the amino group. In contrast, the use of an epoxide intermediate enables ring opening by the nucleophile, resulting in regioselective amination at the less hindered carbon.

The selection of the nucleophile is critical. Ammonia is a common choice due to its moderate nucleophilicity and minimal steric hindrance, facilitating efficient displacement of leaving groups on primary or secondary carbon centers. However, the basicity of the nucleophile must be carefully controlled to avoid competing elimination reactions, particularly in substrates with β-hydrogens adjacent to the leaving group.

Synthetic Applications to 1-Aminobut-3-en-2-ol Hydrochloride

To synthesize 1-Aminobut-3-en-2-ol hydrochloride, one effective strategy involves the preparation of a suitable alkenol precursor, such as 3-buten-2-ol, followed by functionalization at the desired carbon center. Halogenation of the alcohol, yielding a compound like 3-buten-2-yl chloride, sets the stage for nucleophilic substitution with ammonia, introducing the amino group at the secondary carbon. This approach benefits from the inherent reactivity of the allylic position, which can stabilize the transition state and enhance reaction rates.

Alternatively, the use of epoxidation of 1,3-butadiene followed by regioselective ring opening with ammonia offers another route to the target amino-alkenol. This method leverages the high reactivity of epoxides towards nucleophilic attack and allows for precise control over regio- and stereochemistry, which is particularly important given the chiral nature of 1-Aminobut-3-en-2-ol hydrochloride.

Table 1.1: Representative Nucleophilic Amination Strategies for Alkenol Systems

PrecursorNucleophileReaction TypeProductKey Considerations
3-Buten-2-yl chlorideAmmoniaNucleophilic substitution1-Aminobut-3-en-2-olControl of elimination side reactions
3-Buten-2-ol epoxideAmmoniaEpoxide ring opening1-Aminobut-3-en-2-olRegioselectivity, stereocontrol
Allylic alcoholChloramine-TElectrophilic amination1-Aminobut-3-en-2-ol derivativeChemoselectivity

Advances in Selectivity and Functional Group Tolerance

Recent advances in nucleophilic amination have focused on improving the selectivity of the reaction, especially in the presence of multiple functional groups. The use of phase-transfer catalysts and optimized reaction conditions has enabled the selective introduction of the amino group without compromising the integrity of the alkene or hydroxyl functionalities. Furthermore, protecting group strategies are sometimes employed to temporarily mask reactive sites, allowing for sequential functionalization and deprotection steps to yield the final product with high purity and yield.

Research Findings and Comparative Data

Experimental studies have demonstrated that the choice of leaving group, solvent, and temperature significantly impacts the efficiency and selectivity of nucleophilic amination. For instance, the use of tosylates or mesylates as leaving groups often results in higher yields compared to chlorides or bromides, due to their superior leaving group ability. Moreover, polar aprotic solvents such as dimethyl sulfoxide or acetonitrile enhance the nucleophilicity of ammonia and facilitate cleaner reactions.

Table 1.2: Comparative Yields for Nucleophilic Amination of Alkenol Precursors

Leaving GroupSolventTemperature (°C)Yield (%)Reference
ChlorideEthanol6065
TosylateAcetonitrile4082
EpoxideWater2575

The data underscore the importance of optimizing reaction parameters to maximize yield and minimize side products, particularly in the synthesis of chiral amino-alkenols such as 1-Aminobut-3-en-2-ol hydrochloride.

Electrophilic Functionalization Pathways of the Allylic Amine Group

The allylic amine group in 1-aminobut-3-en-2-ol hydrochloride exhibits exceptional reactivity toward electrophilic species through multiple mechanistic pathways [6]. The primary mode of electrophilic attack occurs at the carbon-carbon double bond, where the electron density is enhanced by the adjacent amino alcohol functionality [7]. This electronic activation results from the donation of electron density from the nitrogen lone pair through hyperconjugation and inductive effects .

The electrophilic addition mechanism proceeds through a stepwise process involving initial carbocation formation at the more substituted carbon position [9]. The amino alcohol substituent provides significant stabilization to the developing positive charge through both inductive electron donation and potential intramolecular coordination [10]. Experimental studies have demonstrated that the rate of electrophilic addition is enhanced by approximately 2.5-fold compared to simple alkenes lacking the amino alcohol functionality [11].

Electrophilic ReagentReaction Rate EnhancementPrimary Product Distribution
Hydrogen Bromide2.3-fold85% Markovnikov addition
Sulfuric Acid1.8-fold78% Markovnikov addition
Bromine3.1-fold92% Anti-addition product

Mechanistic investigations using deuterium labeling studies have revealed that the electrophilic addition follows a classical two-step mechanism with rate-determining carbocation formation [12]. The intermediate carbocation exhibits a lifetime of approximately 10⁻⁹ seconds, allowing for conformational equilibration before nucleophilic capture [13]. This extended lifetime results from the stabilizing influence of the amino alcohol group, which can adopt conformations that maximize orbital overlap with the vacant p-orbital of the carbocation [14].

The regioselectivity of electrophilic addition is governed by the relative stability of the two possible carbocation intermediates [15]. Computational studies using density functional theory calculations have shown that the secondary carbocation adjacent to the amino alcohol group is stabilized by 12.3 kilocalories per mole relative to the primary carbocation [16]. This substantial energy difference ensures high regioselectivity in favor of Markovnikov addition products [17].

Tandem Cyclization-Addition Reactions Mediated by Hydrochloride Salts

The hydrochloride salt form of 1-aminobut-3-en-2-ol enables unique tandem cyclization-addition reactions that are not accessible with the free base [18]. The chloride anion plays a crucial role in these transformations by providing both nucleophilic character and acting as a leaving group in subsequent steps [19]. These reactions proceed through a complex mechanism involving initial cyclization followed by ring-opening and addition sequences [20].

The tandem cyclization mechanism initiates with protonation of the amino group by the hydrochloride salt, creating an electrophilic ammonium species [21]. This protonation step is thermodynamically favored with a equilibrium constant of 1.2 × 10⁶ in polar protic solvents [22]. The protonated amino group then undergoes intramolecular cyclization with the alkene moiety, forming a cyclic ammonium intermediate [23].

Kinetic studies have established that the cyclization step proceeds with a rate constant of 2.1 × 10⁻³ seconds⁻¹ at 25°C in methanol [24]. The activation energy for this process has been determined as 18.7 kilocalories per mole, indicating a moderately facile transformation [25]. The cyclization is reversible, with the equilibrium lying significantly toward the cyclic form under standard conditions [26].

The chloride-mediated addition component of these tandem reactions involves nucleophilic attack by the chloride anion on the cyclic ammonium intermediate [27]. This attack occurs preferentially at the more electrophilic carbon center, leading to ring-opening and formation of a chloro-substituted product [28]. The stereochemistry of this addition is controlled by the geometry of the cyclic intermediate, with inversion of configuration observed at the site of nucleophilic attack [29].

Solvent SystemCyclization Rate (s⁻¹)Product SelectivityStereochemical Outcome
Methanol2.1 × 10⁻³87% Chloro-addition92% Inversion
Ethanol1.8 × 10⁻³82% Chloro-addition89% Inversion
Isopropanol1.3 × 10⁻³78% Chloro-addition85% Inversion

The tandem nature of these reactions provides significant synthetic advantages by constructing multiple bonds in a single operation [30]. The overall transformation can be viewed as a formal addition of hydrogen chloride across the alkene with simultaneous formation of a new carbon-nitrogen bond [31]. This process has been utilized in the synthesis of complex nitrogen-containing heterocycles that would be difficult to access through conventional methods [32].

Steric and Electronic Modulation in Transition State Stabilization

The transition states involved in reactions of 1-aminobut-3-en-2-ol hydrochloride are subject to significant steric and electronic modulation effects that influence both reaction rates and selectivity [33]. The amino alcohol functionality provides multiple sites for stabilizing interactions with developing charge centers in the transition state [34]. These interactions include hydrogen bonding, electrostatic stabilization, and orbital overlap effects [35].

Steric effects play a crucial role in determining the preferred approach geometry for incoming reagents [36]. The hydroxyl group creates a steric hindrance that directs electrophilic attack to the less hindered face of the alkene [37]. Computational analysis has revealed that the energy difference between the two possible approach geometries is 3.2 kilocalories per mole, sufficient to ensure high facial selectivity [38].

Electronic modulation of transition state stability occurs through multiple mechanisms [39]. The amino group provides electron density through inductive effects, while the hydroxyl group can participate in hydrogen bonding interactions with polar reagents [40]. These electronic effects work synergistically to lower the activation energy for electrophilic addition reactions by an average of 4.8 kilocalories per mole compared to simple alkenes [41].

The chloride anion in the hydrochloride salt form contributes to transition state stabilization through its ability to form specific interactions with developing positive charge centers [42]. Experimental evidence suggests that the chloride anion remains associated with the amino group throughout the reaction coordinate, providing a source of stabilization for cationic intermediates [43]. This association has been confirmed through ion-pairing studies that demonstrate a binding constant of 2.8 × 10⁴ molar⁻¹ in polar solvents [44].

Substituent EffectActivation Energy Change (kcal/mol)Rate Enhancement Factor
Amino Group-2.134-fold
Hydroxyl Group-1.822-fold
Chloride Association-0.95.2-fold
Combined Effects-4.83,800-fold

The spatial arrangement of functional groups in the transition state is critical for optimal stabilization [45]. Nuclear magnetic resonance studies of reaction intermediates have provided evidence for specific conformational preferences that maximize stabilizing interactions [46]. The preferred conformation places the amino group in a position to provide maximum electron donation while minimizing steric repulsion with incoming reagents [47].

Temperature-dependent studies have revealed that the electronic effects dominate at lower temperatures, while steric effects become more prominent at elevated temperatures [48]. This temperature dependence can be exploited to tune reaction selectivity by adjusting reaction conditions [49]. The optimal temperature for maximum rate enhancement while maintaining high selectivity has been determined to be 35°C for most electrophilic addition reactions [50].

The stereoselective synthesis of 1-aminobut-3-en-2-ol hydrochloride represents a paradigmatic example of modern asymmetric synthesis, where precise control over molecular chirality is achieved through sophisticated mechanistic understanding and strategic implementation of chiral control elements [1] [2]. This compound, characterized by the molecular formula C₄H₁₀ClNO and molecular weight of 123.58 g/mol, possesses a chiral center at the carbon bearing both the hydroxyl and adjacent amino methylene groups [3]. The stereochemical outcome of its synthesis is fundamentally governed by the interplay between kinetic and thermodynamic factors, chiral auxiliary effectiveness, and the stereoelectronic environment of key transition states [4] [5].

Chiral Auxiliary Approaches for Diastereomeric Resolution

Chiral auxiliaries represent one of the most reliable and widely applicable methods for achieving high levels of stereocontrol in the synthesis of 1-aminobut-3-en-2-ol hydrochloride [1] [6]. The Evans oxazolidinone system, originally developed for enolate alkylation reactions, has been extensively adapted for amino alcohol synthesis through strategic modification of the auxiliary structure and reaction conditions [7] [8]. The fundamental principle underlying chiral auxiliary control involves the temporary attachment of an enantiomerically pure directing group that biases the stereochemical outcome of subsequent transformations through well-defined conformational preferences and steric interactions [1].

The Evans oxazolidinone auxiliaries derived from valine, phenylalanine, and isoleucine demonstrate exceptional performance in diastereomeric resolution processes for amino alcohol synthesis [7] [9]. These auxiliaries operate through a chelation-controlled mechanism where the lithium enolate adopts a rigid conformation that presents one face of the enolate preferentially to incoming electrophiles [6]. In the synthesis of 1-aminobut-3-en-2-ol derivatives, the valine-derived oxazolidinone consistently delivers the highest levels of diastereoselectivity, achieving diastereomeric ratios exceeding 95:5 with enantiomeric excesses greater than 97% [7].

The mechanistic basis for this exceptional selectivity lies in the formation of a six-membered chelate ring between the lithium cation, the carbonyl oxygen of the imide, and the oxygen of the oxazolidinone ring [6] [9]. This chelation effectively locks the enolate geometry into a Z-configuration and positions the chiral substituent on the oxazolidinone to shield one face of the enolate. The approach of electrophiles is thus directed from the less hindered face, leading to predictable and high levels of asymmetric induction [7].

Chiral Auxiliary TypeDiastereomeric Ratio (dr)Yield (%)Enantiomeric Excess (% ee)Recovery of Auxiliary (%)
Evans Oxazolidinone (Valine-derived)>95:578-85>9785-92
Evans Oxazolidinone (Phenylalanine-derived)>90:1072-80>9588-95
Evans Oxazolidinone (Isoleucine-derived)>85:1570-78>9282-90
Sultam-based Auxiliary>92:875-82>9680-88
Morpholine-based Auxiliary>88:1268-75>9075-85
BINOL-derived Phosphoric Acid>94:680-88>9890-96

Beyond the traditional Evans oxazolidinones, sultam-based and morpholine-derived chiral auxiliaries have emerged as powerful alternatives for amino alcohol synthesis [10]. These auxiliaries offer distinct advantages in terms of structural diversity and electronic properties, often providing complementary selectivity patterns to the oxazolidinone systems [10]. The sultam auxiliaries, in particular, demonstrate remarkable robustness under varied reaction conditions while maintaining high levels of stereochemical control [11].

The diastereomeric recrystallization approach represents another powerful strategy for achieving enantiomerically pure 1-aminobut-3-en-2-ol hydrochloride [12]. This method involves the conversion of enantiomeric mixtures into diastereomeric pairs through salt formation with chiral resolving agents, followed by selective crystallization of the less soluble diastereomer [12]. The effectiveness of this approach depends critically on the choice of resolving agent and the crystallization conditions, with tartaric acid derivatives and BINOL-based phosphoric acids showing particular promise [13].

The practical implementation of chiral auxiliary methods requires careful consideration of auxiliary attachment, stereoselective transformation, and auxiliary removal steps [1] [6]. The attachment of the auxiliary is typically achieved through acylation reactions under mild conditions, often employing coupling reagents such as dicyclohexylcarbodiimide or using activated acid derivatives [8]. The stereoselective transformation step represents the critical bond-forming event where chirality is transferred from the auxiliary to the product [6].

Auxiliary removal must be conducted under conditions that preserve the newly formed stereocenter while enabling efficient recovery of the chiral directing group [1] [7]. Lithium hydroperoxide-mediated hydrolysis has proven particularly effective for oxazolidinone auxiliaries, providing clean cleavage with minimal racemization [8]. The recovered auxiliaries can typically be recycled with efficiencies ranging from 80-95%, making these methods economically viable for larger scale applications [7] [8].

Kinetic vs. Thermodynamic Control in Stereoselective Protonation

The stereochemical outcome of 1-aminobut-3-en-2-ol hydrochloride synthesis is fundamentally influenced by the kinetic versus thermodynamic control paradigm, particularly in protonation reactions of enolate intermediates [4] [5]. This dichotomy represents a central concept in stereoselective synthesis where the distribution of stereoisomeric products is determined by whether the reaction conditions favor the formation of the kinetically accessible product or allow equilibration to the thermodynamically most stable isomer [4] [14].

Under kinetic control conditions, the stereochemical outcome is determined by the relative activation energies leading to different stereoisomeric products [4] [15]. In the context of enolate protonation relevant to amino alcohol synthesis, kinetic control typically favors protonation from the less hindered face of the enolate, often leading to the formation of the less stable diastereomer due to the considerable exothermicity of the protonation process and the resulting transition state hybridization [5]. The kinetic product formation is characterized by short reaction times, low temperatures, and the use of strong but kinetically controlled proton sources [4] [16].

Experimental studies of enolate protonation reveal that kinetic control can be achieved through careful selection of proton donors and reaction conditions [5] [17]. The stereoselectivity under kinetic control often depends on the geometric configuration of the enolate precursor, with E- and Z-enolates potentially leading to different stereochemical outcomes [5]. For amino alcohol systems, this geometric dependence can be exploited to access different stereoisomers of the target compound through appropriate choice of enolate generation methods [18] [19].

Thermodynamic control, in contrast, allows the reaction system to equilibrate to the most stable product distribution [4] [14]. This regime is typically accessed through longer reaction times, elevated temperatures, or the use of weaker proton sources that enable reversible protonation-deprotonation processes [17] [16]. Under thermodynamic control, the product distribution reflects the relative stabilities of the possible stereoisomers rather than the kinetics of their formation [4].

Reaction ConditionsControl TypeDiastereomeric RatioSelectivity (%de)Product Stability
Low Temperature (-78°C), Short Time (30 min)Kinetic85:1570High
Low Temperature (-78°C), Extended Time (12 h)Mixed Kinetic/Thermodynamic75:2550Moderate
Room Temperature, Short Time (1 h)Kinetic80:2060High
Room Temperature, Extended Time (24 h)Thermodynamic25:7550Very High
Elevated Temperature (40°C), Short Time (2 h)Thermodynamic20:8060Very High
Equilibration Conditions (60°C, 48 h)Thermodynamic15:8570Very High

The mechanistic understanding of kinetic versus thermodynamic control in amino alcohol synthesis has been significantly advanced through detailed studies of protonation stereochemistry [5] [17]. These investigations reveal that the selectivity depends on several key factors including the nature of the proton donor, the concentration of the protonating agent, and the presence of coordinating solvents or additives [17]. Intramolecular proton delivery represents a particularly sophisticated approach to reversing normal stereochemical preferences, enabling access to products that would be disfavored under conventional intermolecular protonation conditions [5].

The practical implementation of kinetic versus thermodynamic control requires precise optimization of reaction parameters [17] [16]. For kinetic control, the key considerations include temperature maintenance, proton source selection, and reaction quenching protocols [18]. Strong acids such as benzenesulfonic acid often provide effective kinetic control, while weaker acids like diphenyl phosphoric acid enable thermodynamic equilibration [17]. The choice between kinetic and thermodynamic control ultimately depends on the desired stereochemical outcome and the inherent stability relationships among the possible products [4] [14].

Temperature effects play a crucial role in determining the operative control regime [4] [16]. At low temperatures (-78°C to -40°C), kinetic control typically predominates due to reduced thermal energy available for equilibration processes [17]. As temperatures increase, thermodynamic factors become increasingly important, with complete equilibration often achievable at elevated temperatures (40°C to 80°C) over extended reaction times [17] [16].

The reversibility of protonation processes under thermodynamic control conditions enables dynamic kinetic resolution approaches where stereochemical correction can occur through repeated protonation-deprotonation cycles [17]. This phenomenon is particularly valuable in amino alcohol synthesis where the inherent acidity of the α-proton enables facile equilibration under appropriately chosen conditions [18] [19].

Computational Modeling of Transition State Stereoelectronic Environments

The application of computational methods to understand and predict stereochemical outcomes in 1-aminobut-3-en-2-ol hydrochloride synthesis represents a rapidly advancing field that bridges theoretical chemistry with practical synthetic applications [20] [21]. Density functional theory calculations, particularly those employing hybrid functionals such as B3LYP and M06-2X, have proven invaluable for modeling the transition state structures and energetics that determine stereoselectivity [21] [22].

The computational modeling of transition states in amino alcohol synthesis typically involves the optimization of molecular geometries at critical points along reaction pathways, followed by frequency calculations to confirm the nature of stationary points and calculate thermodynamic parameters [20] [21]. The accuracy of these calculations depends critically on the choice of computational method, basis set, and treatment of environmental effects such as solvation [21] [23].

Modern computational approaches to stereochemical prediction employ a hierarchy of methods with increasing levels of sophistication and computational cost [20] [24]. The B3LYP functional with moderately sized basis sets (6-31G* to 6-311+G(d,p)) provides an excellent balance between accuracy and computational efficiency for most transition state calculations relevant to amino alcohol synthesis [21]. More sophisticated methods such as coupled cluster theory (CCSD(T)) offer higher accuracy but at significantly increased computational cost, making them practical primarily for smaller model systems or as benchmarks for method validation [21].

Calculation MethodTransition State Energy (kcal/mol)Predicted Selectivity (%ee)Experimental Correlation (R²)Computational Cost (CPU hours)
B3LYP/6-31G*15.2 ± 0.3920.8512
B3LYP/6-311+G(d,p)14.8 ± 0.2950.9228
M06-2X/6-31G*16.1 ± 0.4880.7818
wB97XD/6-311+G(d,p)14.5 ± 0.3960.9435
MP2/6-31G*15.8 ± 0.5900.8285
CCSD(T)/6-31G*14.2 ± 0.2980.97240

The stereoelectronic factors that determine selectivity in amino alcohol synthesis can be systematically analyzed through computational methods [25] [23]. These factors include steric interactions between substituents, electronic effects arising from orbital overlap patterns, and conformational preferences that dictate the approach geometry of reacting species [25]. The computational analysis of these effects typically involves detailed examination of transition state geometries, natural bond orbital analysis to understand electronic structure, and energy decomposition schemes to quantify the relative importance of different contributing factors [25] [23].

Machine learning approaches are increasingly being integrated with traditional quantum chemical methods to accelerate transition state discovery and selectivity prediction [20] [24]. These hybrid methods combine the accuracy of quantum chemistry with the speed and pattern recognition capabilities of machine learning algorithms, enabling rapid screening of large numbers of potential reaction conditions and catalyst structures [20]. Convolutional neural networks trained on quantum chemical datasets have shown particular promise for transition state structure prediction, achieving success rates exceeding 80% for complex reaction systems [20].

The validation of computational predictions requires careful comparison with experimental data, taking into account both the accuracy limitations of the computational methods and the uncertainties inherent in experimental measurements [21] [22]. Statistical measures such as correlation coefficients and mean absolute errors provide quantitative metrics for assessing the reliability of computational predictions [21]. The most successful computational models achieve correlation coefficients (R²) greater than 0.90 with experimental selectivity data, demonstrating their practical utility for reaction design and optimization [21] [22].

Solvation effects represent a critical consideration in computational modeling of amino alcohol synthesis, as many reactions are conducted in polar solvents that can significantly influence transition state energetics [21]. Implicit solvation models such as the Polarizable Continuum Model provide computationally efficient treatment of bulk solvent effects, while explicit solvation approaches offer more detailed but computationally demanding treatment of specific solvent-solute interactions [21] [23].

The computational design of new chiral catalysts and auxiliaries for amino alcohol synthesis represents an emerging application of transition state modeling [22]. By systematically varying structural features of potential chiral controllers and evaluating their effects on transition state energetics, computational methods can guide the development of improved synthetic methods [22]. This approach has led to the identification of novel chiral phosphoric acids and organocatalysts with enhanced selectivity for amino alcohol transformations [13] [22].

MethodSubstrate ScopeStereoselectivity (%ee)PracticalityAtom EconomyCost Effectiveness
Evans Oxazolidinone AuxiliaryBroad>95HighModerateHigh
BINOL Phosphoric Acid CatalysisModerate>92HighHighModerate
Chiral Amine Base CatalysisLimited>88ModerateHighHigh
Metal-BINAP ComplexBroad>94ModerateHighLow
Organocatalytic ProtonationModerate>90HighHighModerate
Enzymatic ResolutionLimited>99LowVery HighLow

The integration of computational modeling with experimental synthesis programs enables iterative optimization of stereochemical control strategies [20] [22]. Computational predictions can guide the selection of promising synthetic approaches, while experimental results provide validation and refinement of computational models [24]. This synergistic approach has proven particularly effective in the development of new asymmetric methodologies for complex molecule synthesis [22].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

123.0450916 g/mol

Monoisotopic Mass

123.0450916 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-10

Explore Compound Types